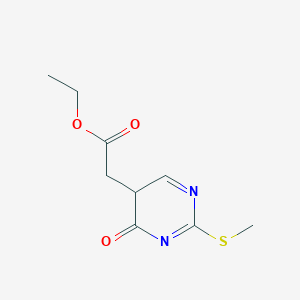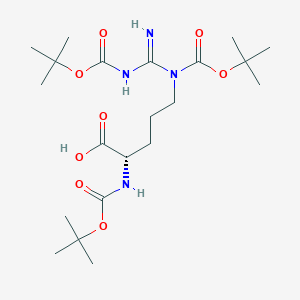
4-(2,3-Dichloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dichloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is an organic compound that belongs to the class of acridine derivatives Acridines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 2,3-dichlorobenzaldehyde and 1,2,3,4-tetrahydroacridine-9-carboxylic acid.
Condensation Reaction: The key step involves the condensation of 2,3-dichlorobenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid in the presence of a suitable catalyst, such as piperidine or pyridine, under reflux conditions.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-Dichloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acridine derivatives.
Aplicaciones Científicas De Investigación
4-(2,3-Dichloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Antimicrobial Activity: It exhibits antimicrobial properties against various bacterial and fungal strains.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 4-(2,3-Dichloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves:
DNA Intercalation: The compound intercalates into the DNA double helix, disrupting the normal function of DNA and inhibiting replication and transcription.
Enzyme Inhibition: It inhibits topoisomerase enzymes, which are essential for DNA replication and repair, leading to cell cycle arrest and apoptosis.
Molecular Targets: The primary molecular targets include DNA and topoisomerase enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,3-Dichloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
- 4-(2,4-Dichloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
- 4-(2,5-Dichloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern on the benzylidene ring, which can influence its biological activity and chemical reactivity. The presence of chlorine atoms at the 2 and 3 positions can enhance its ability to interact with biological targets and improve its stability.
Propiedades
Fórmula molecular |
C21H15Cl2NO2 |
|---|---|
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
(4E)-4-[(2,3-dichlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C21H15Cl2NO2/c22-16-9-4-5-12(19(16)23)11-13-6-3-8-15-18(21(25)26)14-7-1-2-10-17(14)24-20(13)15/h1-2,4-5,7,9-11H,3,6,8H2,(H,25,26)/b13-11+ |
Clave InChI |
WLIJVGZRMQXPPX-ACCUITESSA-N |
SMILES isomérico |
C1C/C(=C\C2=C(C(=CC=C2)Cl)Cl)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
SMILES canónico |
C1CC(=CC2=C(C(=CC=C2)Cl)Cl)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


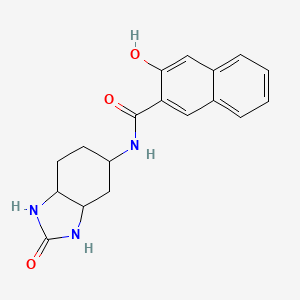
![7-Bromo-3,7-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B12359521.png)
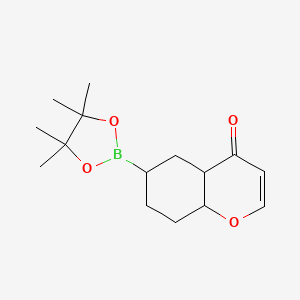
![7-Bromo-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12359542.png)

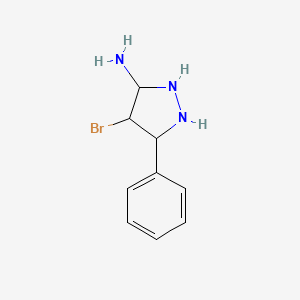
![1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone](/img/structure/B12359562.png)
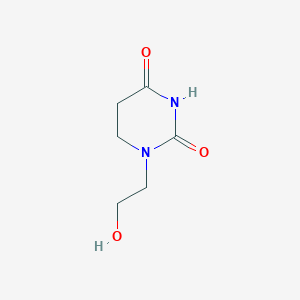

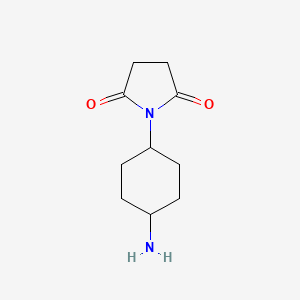
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12359589.png)

